molecular formula C20H12 B1222035 Benz(j)aceanthrylene CAS No. 202-33-5

Benz(j)aceanthrylene

Cat. No. B1222035
CAS RN: 202-33-5
M. Wt: 252.3 g/mol
InChI Key: OSKRAISUPBTHCP-UHFFFAOYSA-N
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Description

Benz(j)aceanthrylene (B[j]A) is a cyclopenta-fused polycyclic aromatic hydrocarbon identified in air particulate matter, demonstrating potent mutagenic and carcinogenic effects. It has been detected in urban environments across various regions, including Stockholm, Sweden, and Limeira, Brazil. Although its concentrations are lower than those of benzo[a]pyrene, B[j]A poses significant health risks due to its strong genotoxic potential. Studies on HepG2 cells have shown that B[j]A induces more DNA damage at significantly lower concentrations compared to benzo[a]pyrene, highlighting its potential as a critical contributor to air pollution-related cancer risk (Hwanmi Lim et al., 2015).

Synthesis Analysis

The synthesis of B[j]A and its metabolites has been explored to understand its activation and metabolism pathways. Notably, its precursor epoxide and subsequent metabolic products have been evaluated for their mutagenicity, revealing that the diol-epoxide derivative shows significant mutagenic activity, which is crucial for assessing B[j]A's overall genotoxicity. These findings emphasize the importance of understanding the chemical synthesis and metabolic activation pathways of B[j]A for evaluating its environmental and health impacts (K. O. Newcomb et al., 1993).

Scientific Research Applications

Tumor-Initiating Activity

Benz(j)aceanthrylene (B[j]A) has been identified as a potent skin tumor initiator in mice. A study conducted by Nesnow et al. (1993) demonstrated that B[j]A induced papilloma formation in mice, suggesting its significant potency as a tumorigenic agent in animal models. The study highlighted that even low doses of B[j]A resulted in a high percentage of tumor formation in the tested mice (Nesnow et al., 1993).

Genotoxic Potential in Urban Air

B[j]A's presence in urban air and its genotoxic potential have been studied by Lim et al. (2015). The research found B[j]A in air particulate matter in both Stockholm and Limeira, although in lower concentrations compared to other known carcinogens like benzo[a]pyrene. The study showed that even at these lower concentrations, B[j]A exhibited a significant impact on DNA damage, indicating its potential as a contributor to cancer risk associated with air particulate matter (Lim et al., 2015).

Metabolic Activation and Mutagenicity

Research by Newcomb et al. (1993) investigated the metabolic activation and mutagenicity of B[j]A derivatives. They found that certain derivatives of B[j]A showed direct-acting mutagenicity, which decreased with the addition of exogenous metabolic activation. This study provides insight into the complex metabolic pathways and mutagenic potential of B[j]A derivatives (Newcomb et al., 1993).

Cellular Transformation and DNA Adduction

A study conducted by Nesnow et al. (1991) focused on the morphological transformation and DNA adduct formation by B[j]A and its metabolites in mouse embryo fibroblasts. This study contributed to understanding the metabolic activation routes of B[j]A in mammalian cells, revealing that B[j]A is activated through multiple metabolic pathways, leading to DNA damage (Nesnow et al., 1991).

Safety And Hazards

Benz(j)aceanthrylene is a member of phenanthrenes and has been found to have highly significant carcinogenicity . This was observed in one initiation–promotion study on mouse skin and after intraperitoneal administration to mice . Increases in tumor incidence and/or in the number of tumors per animal were observed in both cases .

properties

IUPAC Name

benzo[j]aceanthrylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRAISUPBTHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174041
Record name Benz(j)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz(j)aceanthrylene

CAS RN

202-33-5
Record name Benz[j]aceanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(j)aceanthrylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(j)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZ(J)ACEANTHRYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844QXH8PK1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
H Lim, Å Mattsson, IWH Jarvis, C Bergvall… - Environmental …, 2015 - ACS Publications
Benz[j]aceanthrylene (B[j]A) is a cyclopenta-fused polycyclic aromatic hydrocarbon with strong mutagenic and carcinogenic effects. We have identified B[j]A in air particulate matter (PM) …
Number of citations: 19 pubs.acs.org
M Sarobe, LW Jenneskens, J Wesseling… - Journal of the Chemical …, 1997 - pubs.rsc.org
The novel C20H12 cyclopenta-fused polycyclic aromatic hydrocarbon benz[l]acephenanthrylene (2) and its isomer benz[j]acephenanthrylene (3) have been obtained by flash vacuum …
Number of citations: 30 pubs.rsc.org
S Nesnow, RE Easterling, S Ellis, R Watts, J Ross - Cancer letters, 1988 - Elsevier
The metabolites of benz[j]aceanthrylene (B[j]A) produced by incubation with liver S9 proteins from rats induced with Aroclor-1254 and phenobarbital have been identified as: trans-B[j]A-…
Number of citations: 15 www.sciencedirect.com
LM Ball, SH Warren, R Sangaiah, S Nesnow… - Mutation Research …, 1989 - Elsevier
Three novel cyclopenta-fused polycyclic aromatic hydrocarbons were synthesized, benz[d]aceanthrylene,benz[k]aceanthrylene, and benz[j] acephenanthrylene, and evaluated for …
Number of citations: 3 www.sciencedirect.com
MJ Mass, JA Ross, S Nesnow, AJ Jeffers… - Molecular …, 1993 - Wiley Online Library
Strain A/J mice received intraperitoneal injections of benz[j]aceanthrylene (B[j]A) or benzo[a]pyrene (B[a]P). At 24, 48, and 72 h, lung tissues were removed for analysis of B[a]P‐ or B[j]A‐…
Number of citations: 94 onlinelibrary.wiley.com
R Sangaiah, A Gold, KO Newcomb… - Journal of medicinal …, 1991 - ACS Publications
The possibility of bay-region activation of the cyclopenta PAH (polycyclic aromatic hydrocarbon with a peripherally fused cyclopenta ring) benz [/Ąaceanthrylene (1) was investigated by …
Number of citations: 12 pubs.acs.org
R Sangaiah, A Gold, GE Toney, SH Toney… - Mutation Research …, 1983 - Elsevier
Initial studies on the mutagenicity and metabolism of a novel cyclopenta-PAH, benz[j]aceanthrylene, are reported in the Salmonella bacterial system. The spectrum of activity of benz[j]…
Number of citations: 28 www.sciencedirect.com
KO Newcomb, R Sangaiah, A Gold, LM Ball - … Research/Fundamental and …, 1993 - Elsevier
Benz[j]aceanthrylene, a cyclopentafused polycyclic aromatic hydrocarbon produced in combustion emissions, possesses a bay region and an etheno bridge which may both contribute …
Number of citations: 10 www.sciencedirect.com
S Nesnow, J Lasley, S Curti, J Ross, G Nelson… - Cancer research, 1991 - AACR
Benz[j]aceanthrylene (B[j]A), a cyclopenta-fused polycyclic aromatic hydrocarbon related to 3-methylcholanthrene, has been studied to identify the major routes of metabolic activation in …
Number of citations: 23 aacrjournals.org
S Nesnow, A Gold, R Sangaiah, TJ Slaga - Cancer letters, 1993 - Elsevier
Benz[j]aceanthrylene (B[j]A), a cyclopenta-fused derivative of benz[a]anthracene, has been reported to be an active bacterial cell and mammalian cell gene mutagen, a morphological …
Number of citations: 13 www.sciencedirect.com

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